molecular formula C₁₈H₃₅N₂O₉PS B1146538 Lincomycin 2-phosphate CAS No. 27480-30-4

Lincomycin 2-phosphate

Cat. No. B1146538
CAS RN: 27480-30-4
M. Wt: 486.52
InChI Key:
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Description

Synthesis Analysis

The synthesis of lincomycin-2-phosphate involves the tritylation of 3,4-O-anisylidene lincomycin, leading to the formation of a key intermediate, 7-O-trityl-3,4-O-anisplidene lincomycin. This intermediate, upon phosphorylation and subsequent hydrolysis and treatment with aqueous acetic acid, yields lincomycin-2-phosphate. This process highlights the chemical modifications required to obtain the phosphate ester version of lincomycin, which possesses similar in vivo activity to the parent compound despite being water-soluble and having a less bitter taste (Morozowich et al., 1969).

Molecular Structure Analysis

The molecular structure and absolute configuration of lincomycin have been detailed through studies utilizing X-ray crystallography. Such studies provide insight into the conformational and structural features of lincomycin, offering a basis for comparison with other aminoglycoside antibiotics. These investigations reveal the molecule's composition, consisting of an amino acid linked by an amide group to a monosaccharide of galactose stereochemistry, further stabilized by a network of hydrogen bonds (Rajeswaran & Srikrishnan, 2004).

Chemical Reactions and Properties

Lincomycin-2-phosphate undergoes hydrolysis as its predominant degradative route in a pH range of 1-10, with stability most pronounced at pH 6-10. This characteristic underlines the compound's stability across a variety of pH levels, indicating its potential for varied pharmaceutical formulations (Oesterling & Rowe, 1970).

Physical Properties Analysis

The aqueous stability studies of lincomycin-2-phosphate highlight its behavior under different temperatures and pH values, revealing insights into its physical stability, which is crucial for its storage, handling, and formulation into pharmaceutical products. The stability of lincomycin-2-phosphate at neutral to slightly alkaline conditions suggests it retains its integrity in a range of formulations, supporting its therapeutic efficacy (Oesterling & Rowe, 1970).

Chemical Properties Analysis

Investigations into the effects of various compounds on lincomycin production and stability, including the role of phosphate, glucose, and ammonium, shed light on the chemical properties of lincomycin and its derivatives. These studies indicate how lincomycin's production and stability are influenced by the presence of these compounds, which is crucial for optimizing manufacturing processes and ensuring the effectiveness of the final pharmaceutical product (Young, Kempe, & Bader, 1985).

Scientific Research Applications

  • Antibacterial Actions

    • Field : Microbiology
    • Application Summary : Lincomycin has been used in combination with silver nanoparticles (AgNPs) to combat bacterial resistance . The combined delivery concept of AgNPs and lincomycin has shown improved antibacterial biological activity against Bacillus cereus and Proteus mirabilis microorganisms .
    • Methods : The antibacterial actions of the AgNPs and lincomycin were tested as single entities and as part of the combined mixture of AgNPs–lincomycin . The comparison of the anti-biofilm formation tendency, minimum bactericidal concentration (MBC), and minimum inhibitory concentration (MIC) were used to evaluate the effects .
    • Results : The AgNPs’ MIC at 100 μg/mL and MBC at 100 μg/mL for both Bacillus cereus and Proteus mirabilis, respectively, together with the AgNPs–lincomycin mixture MIC at 100 + 12.5 μg/mL for Bacillus cereus and 50 + 12.5 μg/mL for Proteus mirabilis, confirmed the efficacy of the mixture .
  • Synthesis and Bioactivity

    • Field : Pharmaceutical Sciences
    • Application Summary : Lincomycin 2-phosphate has been synthesized as part of a program aimed at improving the pharmaceutical and biological properties of the antibiotic lincomycin .
    • Methods : The synthesis involved tritylation of 3,4-O-anisylidene lincomycin to give 7-O-trityl-3,4-O-anisplidene lincomycin, a key intermediate in the synthesis of lincomycin-2-monoesters . This was followed by phosphorylation with POCll in pyridine to give the resulting dichlorophosphate, which after hydrolysis and treatment with 80% aqueous acetic acid gave lincomycin-2-phosphate .
    • Results : The water-soluble ester lincomycin-2-phosphate is inactive in the plate antibacterial assay using S. Irrtea, although in vivo it is as active as the parent compound lincomycin in mice infected with S. uurcus . It gave slightly higher blood levels than the parent compound upon oral administration in dogs .
  • Taste Improvement

    • Field : Pharmaceutical Sciences
    • Application Summary : Lincomycin 2-phosphate might have a less bitter taste than lincomycin because imparting a net negative charge on the originally positively charged lincomycin might disturb or prevent the bitter taste receptor interaction .
    • Methods : The taste of lincomycin 2-phosphate was compared with that of lincomycin .
    • Results : Lincomycin 2-phosphate was found to be less bitter than lincomycin .
  • Treatment of Protozoal Diseases

    • Field : Medical Microbiology
    • Application Summary : Clindamycin, a semisynthetic derivative of lincomycin, can be used for the treatment of important protozoal diseases, e.g., malaria, most effectively in combination with primaquine .
    • Methods : The effectiveness of clindamycin in treating protozoal diseases was evaluated in clinical trials .
    • Results : Clindamycin was found to be effective in treating protozoal diseases, including malaria .
  • Veterinary Medicine

    • Field : Veterinary Medicine
    • Application Summary : Lincomycin and its derivatives are frequently used in veterinary medicine . They are used to treat a variety of infections in animals, and are particularly effective against Gram-positive bacteria .
    • Methods : Lincomycin is administered to animals in need of treatment. The effectiveness of the treatment is then evaluated based on the health outcomes of the animals .
    • Results : Lincomycin has been found to be effective in treating a variety of infections in animals .
  • Pharmaceutical Improvement

    • Field : Pharmaceutical Sciences
    • Application Summary : Lincomycin 2-phosphate is part of a program aimed at improving the pharmaceutical properties of the antibiotic lincomycin . This includes improving taste properties, a series of 2- and 3- monoesters and some 2,3-dicarbonate esters of clindamycin were synthesized .
    • Methods : The taste of lincomycin 2-phosphate was compared with that of lincomycin . A series of 2- and 3- monoesters and some 2,3-dicarbonate esters of clindamycin were synthesized .
    • Results : Lincomycin 2-phosphate was found to be less bitter than lincomycin . The synthesized esters of clindamycin could potentially be used in special dosage forms .

Safety And Hazards

Lincomycin 2-phosphate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is recommended to wash the affected area with soap and water .

Future Directions

Research is ongoing to improve the pharmaceutical and biological properties of lincomycin, including the synthesis of esters which could be cleaved by in vivo enzyme systems . There is also a focus on maximizing lincomycin production using Streptomyces lincolnensis by establishing fermentation conditions for commercial applications . The world market for lincomycin is at the scale of hundreds of tons per year .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-methylsulfanyloxan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N2O9PS/c1-5-6-10-7-11(20(3)8-10)17(24)19-12(9(2)21)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,21-23H,5-8H2,1-4H3,(H,19,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNQOUOFMWKNLY-AVENPWRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N2O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lincomycin 2-phosphate

CAS RN

27480-30-4
Record name Lincomycin-2-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027480304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINCOMYCIN-2-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4RBJ6PFR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
48
Citations
TO Oesterling, EL Rowe - Journal of Pharmaceutical Sciences, 1970 - Elsevier
… The purpose of this study was to investigate the stability of lincomycin-2-phosphate (I) and clindamycin-2phosphate (11) in aqueous solutions in order to supply basic information …
Number of citations: 22 www.sciencedirect.com
W Morozowich, DJ Lamb, HA Karnes… - Journal of …, 1969 - Elsevier
… It was speculated that lincomycin-2-phosphate (V) might have a less bitter taste than I because (a) imparting a net negative charge on the originally positively charged I might disturb or …
Number of citations: 22 www.sciencedirect.com
BJ Magerlein - Advances in applied microbiology, 1971 - Elsevier
… The synthesis of lincomycin 2-phosphate (9), described by Morozowich and co-workers (… lincomycin 2-phosphate (9). Oesterling and Rowe (1970) showed that lincomycin 2-phosphate (…
Number of citations: 43 www.sciencedirect.com
HY Muti, FH Al-Hajjar - Analytical Profiles of Drug Substances and …, 1994 - Elsevier
… At pH 1 to 10 lincomycin - 2 - phosphate hydrolyzed to lincomycin at a rate greater than it … lincomycin - 2 - phosphate molecule is the phosphate group, that is , lincomycin - 2 - phosphate …
Number of citations: 4 www.sciencedirect.com
SM Wang, SS Bu, HM Liu, HY Li, W Liu… - … in Mass Spectrometry …, 2009 - Wiley Online Library
… Common degradation products or related impurities of clindamycin phosphate injection are free clindamycin, lincomycin-2-phosphate, and a small amount of clindamycin B-2-phosphate…
W Morozowich, RG Williams - Journal of Pharmaceutical Sciences, 1975 - Elsevier
… Abstract 0 The separation of clindamycin 2-phosphate from clindamycin 3-phosphate, clindamycin 4-phosphate, clindamycin B 2-phosphate, and lincomycin 2-phosphate was achieved …
Number of citations: 8 www.sciencedirect.com
AD Argoudelis, JH Coats - The Journal of Antibiotics, 1969 - jstage.jst.go.jp
R= CH2CH2CH3 hours. With the use of 35S-linco-mycin it was found that the antibiotic wastransformed to a single compound. As shown in Fig. 2, immediately after addition of radio-…
Number of citations: 33 www.jstage.jst.go.jp
LW Brown - Journal of Pharmaceutical Sciences, 1978 - Elsevier
… Lincomycin 2-phosphate Lincomycin hydrochloride Clindamycin 2-phosphate Clindamycin 3-phosphate Clindamycin 4-phosphate Clindamycin 2-phosphate Prop lparaben (internal …
Number of citations: 36 www.sciencedirect.com
JC Samyn, WY Jung - Journal of Pharmaceutical Sciences, 1970 - Wiley Online Library
… Abstract The aqueous stabilities of lincomycin-2-phosphate and … The predominant degradative routes of lincomycin-2-phosphate in … The rate of lincomycin-2-phosphate hydrolysis in a …
Number of citations: 58 onlinelibrary.wiley.com
WR Porter, CA Johnson, MS Cohon… - American Journal of …, 1983 - academic.oup.com
… The primary degradation product of clindamycin phosphate in aqueous solution over the pH range encountered in our study is lincomycin-2-phosphate, with lesser amounts of …
Number of citations: 8 academic.oup.com

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